1-[(4-Bromophenyl)methyl]-4-methylpiperazine
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Overview
Description
The compound "1-[(4-Bromophenyl)methyl]-4-methylpiperazine" is a derivative of benzylpiperazine, which is a class of chemical compounds with various applications, including potential medicinal uses. The presence of a bromophenyl group and a methylpiperazine moiety suggests that this compound could have interesting chemical and biological properties.
Synthesis Analysis
The synthesis of related benzylpiperazine derivatives often involves the use of commercially available starting materials and can be confirmed by techniques such as gas chromatography-mass spectroscopy (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy . For example, a practical synthesis method for a similar compound, 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, has been reported using direct reductive alkylation of 1-methylpiperazine with high yields, indicating that similar methods could potentially be applied to synthesize "1-[(4-Bromophenyl)methyl]-4-methylpiperazine" . Additionally, the synthesis of related compounds often involves optimization of reaction conditions, such as temperature and reaction time, to achieve high purity and yield .
Molecular Structure Analysis
The molecular structure of benzylpiperazine derivatives can be elucidated using two-dimensional NMR correlations . For instance, the crystal structure of a related compound with a bromophenyl group has been determined, providing insights into the molecular conformation and intermolecular interactions . These techniques are crucial for confirming the identity and purity of the synthesized compounds.
Chemical Reactions Analysis
Benzylpiperazine derivatives can undergo various chemical reactions, including nucleophilic substitution reactions, which are often used to introduce different functional groups into the molecule . The reactivity of the bromophenyl group in "1-[(4-Bromophenyl)methyl]-4-methylpiperazine" could be explored in similar substitution reactions to create a diverse array of derivatives for further study.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzylpiperazine derivatives can be characterized using techniques such as infrared spectroscopy (FT-IR) and mass spectrometry (GC-MS) . These properties are influenced by the nature and position of substituents on the benzylpiperazine core, as well as the presence of electron-withdrawing or electron-releasing groups . Understanding these properties is essential for predicting the behavior of these compounds in biological systems and for their potential application as pharmaceuticals.
Scientific Research Applications
The compound “2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione” is obtained in good yield via a three-step protocol . This compound is a derivative of “1-[(4-Bromophenyl)methyl]-4-methylpiperazine” and is used in the field of organic synthesis .
Method of Application
The product’s structure is assigned by HRMS, IR, 1H and 13C NMR experiments . The incorporation of this heterocycle into biologically active compounds can be accomplished through a Mannich reaction .
Results and Outcomes
The novel compound is obtained in good yield via a three-step protocol . This compound has shown promising antibacterial activity .
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1-[(4-Bromophenyl)carbonyl]-4-methylpiperazine : This compound is available from Sigma-Aldrich, but specific applications are not listed. It’s likely used in various chemical syntheses.
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Ethanone, 1-(4-bromophenyl)- : This compound, also known as 4’-Bromoacetophenone or p-Bromophenyl methyl ketone, is likely used in organic synthesis. The National Institute of Standards and Technology (NIST) provides data on its physical and chemical properties .
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1-(4-Bromobenzyl)-4-methylpiperazine : This compound is listed on Chemsrc, but specific applications are not provided. It’s likely used in chemical syntheses .
Safety And Hazards
properties
IUPAC Name |
1-[(4-bromophenyl)methyl]-4-methylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2/c1-14-6-8-15(9-7-14)10-11-2-4-12(13)5-3-11/h2-5H,6-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXAOXDKQUDHTBK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00623394 |
Source
|
Record name | 1-[(4-Bromophenyl)methyl]-4-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00623394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Bromophenyl)methyl]-4-methylpiperazine | |
CAS RN |
368879-17-8 |
Source
|
Record name | 1-[(4-Bromophenyl)methyl]-4-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00623394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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